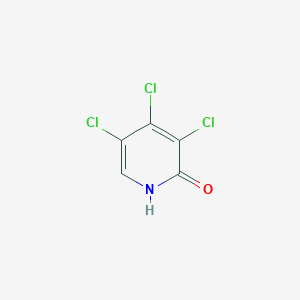
3,4,5-Trichloropyridin-2-ol
Vue d'ensemble
Description
3,4,5-Trichloropyridin-2-ol (TCP) is an organic compound that has been studied for its potential applications in various scientific research fields. It is a member of the pyridin-2-ol family, which is a group of compounds containing a pyridine ring with a hydroxyl group at the 2-position. TCP is an industrially important compound, as it can be used as a precursor in the production of various other compounds. It is a colorless liquid with a pungent odor. It is also known as trichloropyridine-2-ol, 2,3,4-trichloropyridine-2-ol, and 2,3,5-trichloropyridine-2-ol.
Applications De Recherche Scientifique
Nanocage-Based Organic Frameworks
A study by Hongtai Chen et al. (2020) discusses the creation of a nanocage-based InIII{TbIII}2-organic framework that features lotus-shaped channels for highly efficient CO2 fixation and I2 capture. This framework, due to its unique structure and properties, could be a promising adsorbent for radioactive iodine in the nuclear industry, highlighting a novel application of trichloropyridin-2-ol derivatives in environmental cleanup and gas capture technologies (Chen, Fan, Zhang, & Ma, 2020).
Synthesis of Pyridine Derivatives
Research by B. Maleki (2015) explores the solvent-free synthesis of 2,4,6-triarylpyridine derivatives, promoted by 1,3-dibromo-5,5-dimethylhydantoin. Pyridine derivatives have a broad spectrum of biological and pharmaceutical properties, making them valuable in the development of new medications and agrochemicals. This research presents a new method that avoids the use of strong corrosive acids or bases, highlighting the role of trichloropyridin-2-ol derivatives in facilitating safer and more efficient synthetic routes for valuable pyridine-based compounds (Maleki, 2015).
Palladium and Platinum Complexes
A study conducted by David Schweinfurth et al. (2009) focuses on the synthesis of new ligands through click reactions, including 1,2,3-triazole derivatives, and their palladium and platinum complexes. The research demonstrates the potential of using pyridine derivatives in the development of new materials with specific electronic and structural properties for applications in catalysis and materials science (Schweinfurth, Pattacini, Strobel, & Sarkar, 2009).
Corrosion Inhibition
The study by F. Bentiss et al. (2007) examines the use of 4H-1,2,4-triazole derivatives for corrosion and dissolution protection of mild steel in hydrochloric acid solution. It demonstrates the effectiveness of these compounds as inhibitors, with the efficiency largely depending on the type and nature of the substituents in the inhibitor molecule. This research indicates a practical application of trichloropyridin-2-ol derivatives in industrial corrosion protection (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).
Aminomethylation Reactions
Haruki Nagae et al. (2015) explore the catalytic activity of group 3 metal triamido complexes for ortho-C-H bond addition into the C═N double bond of nonactivated imines, facilitating the aminomethylation of pyridine derivatives. This research highlights the utility of trichloropyridin-2-ol derivatives in organic synthesis, particularly in the functionalization of heteroaromatic compounds to produce aminomethylated products, which are valuable intermediates in pharmaceutical and materials chemistry (Nagae, Shibata, Tsurugi, & Mashima, 2015).
Propriétés
IUPAC Name |
3,4,5-trichloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO/c6-2-1-9-5(10)4(8)3(2)7/h1H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZPCKHNCXIHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=O)N1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407463 | |
| Record name | 3,4,5-Trichloropyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trichloropyridin-2-ol | |
CAS RN |
89166-98-3 | |
| Record name | 3,4,5-Trichloropyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




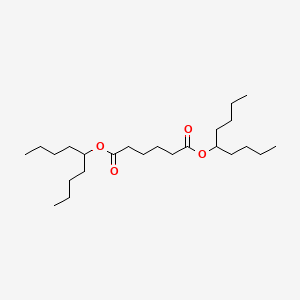
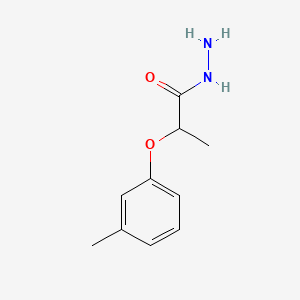
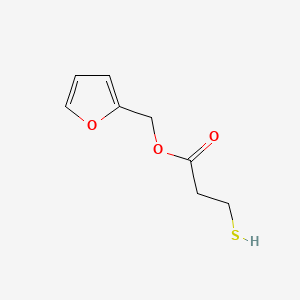


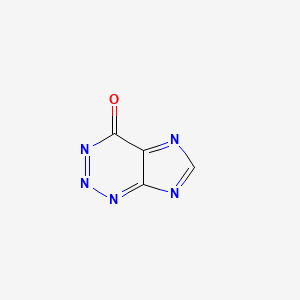




![2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1598773.png)

![5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598775.png)